molecular formula C14H22N4O B12294672 N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide

N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide

Cat. No.: B12294672
M. Wt: 262.35 g/mol
InChI Key: UOVJUJJHAZVKSX-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide typically involves the reaction of 6-methyl-2-(pyrrolidin-2-yl)pyrimidine with N,N-dimethylpropanamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide is unique due to the presence of the N,N-dimethylpropanamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

N,N-dimethyl-3-(6-methyl-2-pyrrolidin-2-ylpyrimidin-4-yl)propanamide

InChI

InChI=1S/C14H22N4O/c1-10-9-11(6-7-13(19)18(2)3)17-14(16-10)12-5-4-8-15-12/h9,12,15H,4-8H2,1-3H3

InChI Key

UOVJUJJHAZVKSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN2)CCC(=O)N(C)C

Origin of Product

United States

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